molecular formula C18H14N2OS B5774315 N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine

N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine

Cat. No.: B5774315
M. Wt: 306.4 g/mol
InChI Key: DEVBLDMUNRAGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that incorporates a furan ring, a naphthalene ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine typically involves the condensation of furan-2-carboxaldehyde with 4-naphthalen-2-yl-1,3-thiazol-2-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the products are purified by crystallization or flash chromatography .

Industrial Production Methods

The optimization of reaction conditions, such as solvent choice and reaction time, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NBS/AIBN for bromination, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents and temperatures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while substitution reactions on the thiazole ring can produce a variety of substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine is unique due to its combination of a furan ring, a naphthalene ring, and a thiazole ring, which confer specific biological activities and potential therapeutic applications. Its structural features and reactivity make it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-22-18(20-17)19-11-16-6-3-9-21-16/h1-10,12H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVBLDMUNRAGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.